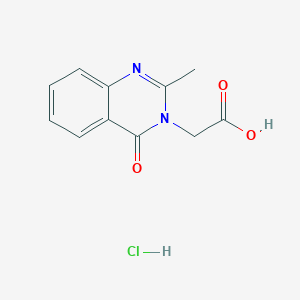

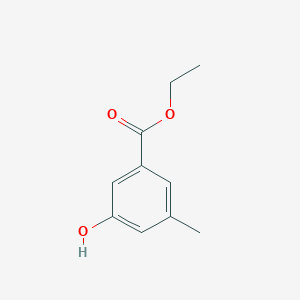

Ethyl 3-hydroxy-5-methylbenzoate

Übersicht

Beschreibung

Ethyl 3-hydroxy-5-methylbenzoate is a derivative of benzoate compounds . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .

Synthesis Analysis

Ethyl 3-hydroxy-5-methylbenzoate can be synthesized using various methods. One of the methods reported for its synthesis is the esterification of p-cresotinic acid with absolute alcohol . Another method involves the use of tetracaine and pramocaine as the lead compounds to design benzoate compounds .Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-5-methylbenzoate can be analyzed using density functional theory (DFT) calculations . The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers show differences from the conventional H-bonds .Chemical Reactions Analysis

The Williamson Ether Synthesis is a common reaction involving Ethyl 3-hydroxy-5-methylbenzoate. In this reaction, an alkyl halide (or sulfonate, such as a tosylate or mesylate) undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . Esterification also occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Physical And Chemical Properties Analysis

Esters, including Ethyl 3-hydroxy-5-methylbenzoate, have unique physical and chemical properties. They are derived from carboxylic acids, where the hydrogen in the -COOH group is replaced by a hydrocarbon group .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Derivatives

- Ethyl 3-hydroxy-5-methylbenzoate and its derivatives have been a subject of interest in chemical synthesis. For example, the modification of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including ethyl 3-methylbenzo[b]thiophen-2-carboxylate, showcases the compound's adaptability in chemical transformations (Chapman et al., 1971).

2. Isolation from Natural Sources

- The compound has been isolated from natural sources like the aerial parts of Stocksia brahuica. Such isolation helps in understanding the compound's natural occurrence and potential biological activities (Ali et al., 1998).

3. Large-Scale Synthesis and Pharmaceutical Application

- Its large-scale synthesis, as illustrated by Kucerovy et al. (1997) for methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, indicates its potential in the pharmaceutical industry for the treatment of disorders like hyperproliferative diseases and cancer (Kucerovy et al., 1997).

4. Use in Preparing Pharmaceutical Synthons

- The compound serves as a key intermediate in the synthesis of important pharmaceutical agents. For instance, Salman et al. (2002) reported its use in the efficient synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a critical intermediate for repaglinide, an oral hypoglycemic agent (Salman et al., 2002).

5. Role in Ligand Synthesis

- It has been used in the synthesis of Schiff-base ligands, which are valuable in various chemical and pharmaceutical applications (Cui Qing-xia, 2006).

6. Material Science and Photodiode Applications

- In material science, derivatives of Ethyl 3-hydroxy-5-methylbenzoate have been explored for their optical characteristics, as seen in the study by Elkanzi et al. (2020), where a novel compound was synthesized for potential use in photodiode applications (Elkanzi et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Ethyl 3-hydroxy-5-methylbenzoate and related products are used for scientific research . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Wirkmechanismus

Target of Action

Ethyl 3-hydroxy-5-methylbenzoate is a type of benzoate compound . Benzoate compounds are known to act as local anesthetics . They act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Mode of Action

The mode of action of benzoate compounds, including Ethyl 3-hydroxy-5-methylbenzoate, involves binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

Given its role as a local anesthetic, it likely impacts the sodium ion channels in nerve cells, which are crucial for nerve impulse conduction .

Result of Action

The primary result of Ethyl 3-hydroxy-5-methylbenzoate’s action is the temporary loss of sensation in a localized area due to its function as a local anesthetic . This is achieved through its interaction with sodium ion channels on nerve cells, blocking nerve impulse conduction .

Eigenschaften

IUPAC Name |

ethyl 3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(12)8-4-7(2)5-9(11)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPRTJJDLQPGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-5-methylbenzoate | |

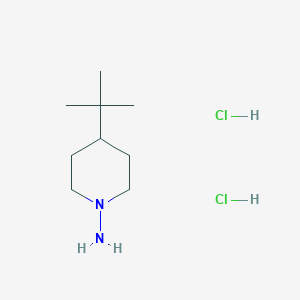

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)

![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)

![2-Amino-2-[2-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/structure/B1528333.png)